molecular formula C8H12N2S B11812027 2-Cyclopentylthiazol-5-amine CAS No. 1159819-10-9

2-Cyclopentylthiazol-5-amine

Katalognummer: B11812027
CAS-Nummer: 1159819-10-9
Molekulargewicht: 168.26 g/mol
InChI-Schlüssel: SIPZALTZOZTHLA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyclopentylthiazol-5-amine is a heterocyclic organic compound with the molecular formula C8H12N2S. It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the broader class of thiazoles, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry .

Vorbereitungsmethoden

The synthesis of 2-Cyclopentylthiazol-5-amine typically involves the cyclization of enaminones, cyanamide, and elemental sulfur. This one-pot three-component cascade cyclization method is efficient and offers good yields with functional group tolerance . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

2-Cyclopentylthiazol-5-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.

Wissenschaftliche Forschungsanwendungen

2-Cyclopentylthiazol-5-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Thiazole derivatives, including this compound, are explored for their therapeutic potential in treating various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Cyclopentylthiazol-5-amine involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. This compound may also interfere with cellular processes, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

2-Cyclopentylthiazol-5-amine can be compared with other thiazole derivatives such as:

    Sulfathiazole: Known for its antimicrobial properties.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal agent.

    Tiazofurin: An anticancer drug.

What sets this compound apart is its unique cyclopentyl group, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.

Eigenschaften

CAS-Nummer

1159819-10-9

Molekularformel

C8H12N2S

Molekulargewicht

168.26 g/mol

IUPAC-Name

2-cyclopentyl-1,3-thiazol-5-amine

InChI

InChI=1S/C8H12N2S/c9-7-5-10-8(11-7)6-3-1-2-4-6/h5-6H,1-4,9H2

InChI-Schlüssel

SIPZALTZOZTHLA-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)C2=NC=C(S2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.